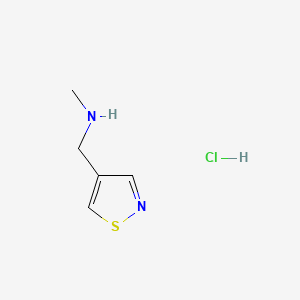

Isothiazol-4-ylmethyl-methyl-amine HCl

Description

Historical Context and Evolution of Isothiazole (B42339) Chemistry in Medicinal and Materials Science

The first synthesis of the parent isothiazole ring was reported in 1956. medwinpublishers.com This initial preparation involved the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by decarboxylation. medwinpublishers.comresearchgate.net This method is now considered to have primarily historical significance, as more efficient and accessible synthetic routes have since been developed. medwinpublishers.com The discovery of the isothiazole ring spurred rapid progress in the field, with researchers extensively studying its chemical and physical properties. medwinpublishers.com

The evolution of isothiazole chemistry has been significantly driven by the diverse applications of its derivatives. In medicinal chemistry, isothiazole-containing compounds have been investigated for a wide range of therapeutic applications. For instance, derivatives have been developed that show promise as anti-inflammatory, anticonvulsant, and serine protease inhibitors. medwinpublishers.com Some have also been explored for the treatment of Alzheimer's disease. medwinpublishers.com The isothiazole nucleus is a component of several commercially successful drugs, including the antipsychotics ziprasidone and perospirone. wikipedia.orgresearchgate.net

In the realm of materials science, isothiazole derivatives have found applications as biocides, dyes, and corrosion inhibitors. researchgate.netresearchgate.net Isothiazolones, a class of isothiazole derivatives, are widely used as broad-spectrum biocides that are considered safe for humans and the environment. researchgate.net The versatility of the isothiazole ring has also led to its use in the development of new materials with interesting electronic and mechanical properties. medwinpublishers.comresearchgate.net

Isothiazole as a Privileged Heterocyclic Scaffold in Drug Discovery and Chemical Biology

The isothiazole ring is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are able to provide high-affinity ligands for more than one type of biological receptor. The isothiazole nucleus is present in a variety of natural products and approved drugs, demonstrating its versatility in interacting with biological targets. researchgate.netresearchgate.net

The incorporation of the isothiazole moiety into a molecule can confer several advantageous properties. For example, the isothiazole heterocycle can protect a molecule from enzymatic degradation, thereby extending its duration of action. thieme-connect.comresearchgate.net This can lead to the development of drugs that require less frequent administration. researchgate.net

The structural and electronic features of the isothiazole ring allow for diverse substitutions, enabling the fine-tuning of a compound's pharmacological profile. acs.org This has led to the development of isothiazole derivatives with a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. rsc.orgnih.gov For example, some isothiazole derivatives have been identified as potent and selective inhibitors of cyclin G-associated kinase (GAK), showing promise as antiviral agents. rsc.org

Table 1: Examples of Biological Activities of Isothiazole Derivatives

| Biological Activity | Example Compound Class | Reference |

|---|---|---|

| Anticancer | Benzo[d]isothiazole derivatives | nih.gov |

| Antiviral | Isothiazolo[4,3-b]pyridines | rsc.org |

| Antifungal | Isothiazole-thiazole derivatives | nih.gov |

| Anti-inflammatory | 5-(4-chlorobenzoyl) amino-3-methyl-4-isothiazolecarboxylic acid derivatives | medwinpublishers.com |

| Neurological Activity | Novel isothiazole derivatives for Parkinson's disease | rsc.org |

Overview of Current Research Trends Pertaining to Isothiazole-Containing Compounds

Current research on isothiazole-containing compounds is focused on several key areas, including the development of novel synthetic methodologies, the exploration of new therapeutic applications, and the investigation of their role in materials science.

Recent advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the preparation of isothiazole derivatives. rsc.orgresearchgate.net These include transition metal-free reactions and the use of green solvents. rsc.orgresearchgate.net Researchers are also exploring novel functionalization strategies, such as cross-coupling reactions and direct C-H activation, to create a wider diversity of isothiazole-based molecules. rsc.org

In medicinal chemistry, there is ongoing interest in the development of isothiazole-based drugs for a variety of diseases. ingentaconnect.com The design and synthesis of isothiazole derivatives as anticancer, antidiabetic, and antimicrobial agents are active areas of research. rsc.org For example, novel isothiazole-thiazole derivatives have been designed and synthesized that exhibit excellent fungicidal activity. nih.gov

In materials science, the unique properties of isothiazoles continue to be exploited. Research is being conducted on the use of isothiazole derivatives in the development of organic solar cells and as electron transport materials. rsc.org Additionally, the biocidal properties of isothiazoles are being leveraged in the development of multifunctional coatings with hydrophobic, self-cleaning, and biocidal properties. mdpi.com

Table 2: Current Research Applications of Isothiazole Derivatives

| Research Area | Application | Reference |

|---|---|---|

| Synthetic Chemistry | Green synthesis methodologies | researchgate.net |

| Medicinal Chemistry | Novel fungicides | nih.gov |

| Materials Science | Organic solar cells | rsc.org |

| Agrochemicals | Systemic acquired resistance in plants | nih.gov |

| Catalysis | Ligands for metal complexes | thieme-connect.com |

Structure

2D Structure

Properties

IUPAC Name |

N-methyl-1-(1,2-thiazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-6-2-5-3-7-8-4-5;/h3-4,6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWNHEWBJCLKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSN=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isothiazol 4 Ylmethyl Methyl Amine Hcl and Its Analogues

Direct Synthesis Approaches to Isothiazol-4-ylmethyl-methyl-amine and its Hydrochloride Salt

Direct synthesis strategies aim to construct the core structure of the target amine and subsequently convert it into its stable hydrochloride salt. These routes often involve the formation of the key carbon-nitrogen bond on the methyl group attached to the C4 position of the isothiazole (B42339) ring.

The Ritter reaction is a classic method for synthesizing N-alkyl amides, which can then be hydrolyzed to yield primary amines. researchgate.netnih.gov The reaction proceeds via the acid-catalyzed generation of a carbocation, which is subsequently trapped by a nitrile. researchgate.net For the synthesis of an isothiazol-4-ylmethyl-amine analogue, a plausible pathway would involve starting with a precursor capable of forming a stable carbocation at the 4-methyl position of the isothiazole ring, such as isothiazol-4-ylmethanol.

The general mechanism involves the protonation of the alcohol by a strong acid (e.g., sulfuric acid) to form an oxonium ion. This is followed by the loss of a water molecule to generate a resonance-stabilized carbocation. A nitrile, such as acetonitrile, then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-substituted amide (e.g., N-(isothiazol-4-ylmethyl)acetamide). nih.gov Finally, acidic or basic hydrolysis of the amide bond would furnish the primary amine, isothiazol-4-ylmethanamine (B1387530).

| Step | Reactant 1 | Reactant 2 | Reagents | Intermediate/Product | Description |

| 1 | Isothiazol-4-ylmethanol | Acetonitrile | H₂SO₄ (conc.) | Nitrilium ion | Formation of a carbocation from the alcohol, followed by nucleophilic attack by the nitrile. |

| 2 | Nitrilium ion intermediate | Water | H₂O | N-(isothiazol-4-ylmethyl)acetamide | Hydrolysis of the intermediate to form the stable amide. |

| 3 | N-(isothiazol-4-ylmethyl)acetamide | Water | HCl (aq) / Heat | Isothiazol-4-ylmethanamine | Hydrolysis of the amide to yield the primary amine. |

This table outlines a proposed synthetic pathway based on the general Ritter reaction mechanism.

The conversion of a free amine to its hydrochloride salt is a standard and crucial step in pharmaceutical and chemical synthesis, often improving the compound's stability, crystallinity, and solubility in polar solvents. nih.govyoutube.com The formation of Isothiazol-4-ylmethyl-methyl-amine HCl is achieved by reacting the synthesized free base with hydrochloric acid. youtube.com

This acid-base reaction involves the lone pair of electrons on the amine's nitrogen atom abstracting a proton from hydrochloric acid. youtube.com The result is the formation of an ammonium (B1175870) cation and a chloride anion, which are ionically bonded in the resulting salt. youtube.com

Several methods can be employed for this conversion:

Using Gaseous HCl: Dry hydrogen chloride gas can be bubbled through a solution of the amine in an anhydrous organic solvent, such as diethyl ether or toluene. The hydrochloride salt, being less soluble in the nonpolar solvent, typically precipitates and can be collected by filtration. researchgate.net

Using HCl in an Organic Solvent: A more common and convenient laboratory method involves the dropwise addition of a solution of HCl in an anhydrous solvent, such as 4M HCl in dioxane or HCl in diethyl ether, to a solution of the amine. nih.govresearchgate.net This often results in the immediate precipitation of the pure hydrochloride salt. researchgate.netresearchgate.net

Using Aqueous HCl: While less common for obtaining anhydrous salts, adding concentrated aqueous HCl to a solution of the amine can also precipitate the salt, particularly if the salt's solubility in the resulting mixture is low. google.com However, this method risks incorporating water into the crystal lattice. google.com

The choice of solvent and the form of HCl used are critical for controlling the crystallization process and ensuring the formation of an anhydrous, pure product. google.com

Multicomponent and Cascade Reactions in Isothiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient and atom-economical approach to constructing complex heterocyclic rings like isothiazole. slideshare.netorganic-chemistry.org These reactions often proceed through a cascade of bond-forming events, avoiding the need to isolate intermediates.

For instance, a three-component strategy for the synthesis of substituted isothiazoles can be achieved through the reaction of enaminoesters, a sulfur source (like elemental sulfur), and a third component that provides the remaining atoms for the ring. organic-chemistry.org Another approach involves the annulation of alkynones, a sulfur source like potassium ethylxanthate, and an amine source such as ammonium iodide. researchgate.net This method proceeds via a sequential hydroamination, thiocarbonylation, and intramolecular cyclization cascade to efficiently form the isothiazole ring. researchgate.net

While these methods may not directly yield Isothiazol-4-ylmethyl-methyl-amine, they are powerful tools for creating a diverse range of substituted isothiazole cores that can be further functionalized to the desired product.

| Reaction Type | Component 1 | Component 2 | Component 3 | Key Features |

| Three-Component Annulation | Alkynone | Potassium Ethylxanthate | Ammonium Iodide | Transition-metal-free; forms C-N and S-N bonds in one pot. researchgate.net |

| Three-Component Reaction | Enaminoester | Fluorodibromoiamide | Sulfur | Provides high selectivity for thiazole (B1198619)/isothiazole synthesis. organic-chemistry.org |

This table provides examples of multicomponent strategies for the synthesis of the isothiazole core.

Functionalization and Derivatization Strategies of the Isothiazole Core

An alternative to de novo ring synthesis is the functionalization of a pre-existing isothiazole scaffold. This approach is particularly useful for introducing or modifying side chains, such as the methyl-methyl-amine group at the C4 position.

One of the most direct methods for introducing the aminomethyl group onto the isothiazole ring is through nucleophilic substitution. This strategy typically begins with a 4-(halomethyl)isothiazole, such as 4-(chloromethyl)isothiazole, which can be prepared by the halogenation of 4-methylisothiazole. thieme-connect.de

The halogen atom serves as a good leaving group. The reaction with an appropriate amine nucleophile, in this case, methylamine (B109427), displaces the halide to form the desired carbon-nitrogen bond. libretexts.org To synthesize the target secondary amine, a two-step process can be envisioned: first, a reaction with a primary amine (methylamine) to form the secondary amine (Isothiazol-4-ylmethyl-methyl-amine), followed by conversion to the HCl salt. The reaction of a primary amine with a halogenoalkane can lead to a mixture of secondary, tertiary, and quaternary ammonium salts, so controlling stoichiometry and reaction conditions is important. libretexts.org

| Starting Material | Nucleophile | Solvent | Product |

| 4-(Chloromethyl)isothiazole | Methylamine (CH₃NH₂) | Ethanol | Isothiazol-4-ylmethyl-methyl-amine |

| 4-(Bromomethyl)isothiazole | Methylamine (CH₃NH₂) | Acetonitrile | Isothiazol-4-ylmethyl-methyl-amine |

This table illustrates a plausible nucleophilic substitution pathway.

Once a primary or secondary amine is attached to the isothiazole core, it can be further modified through alkylation or acylation reactions.

Alkylation: To convert a primary amine like isothiazol-4-ylmethanamine into the target secondary amine, N-methylation is required. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate. thieme-connect.de The reaction involves the nucleophilic attack of the primary amine on the methylating agent. This process can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of a tertiary amine or even a quaternary ammonium salt. libretexts.org

Acylation: Acylation is the process of introducing an acyl group (R-C=O) into a compound. Amines on the isothiazole scaffold readily react with acylating agents like acid chlorides or anhydrides to form stable amides. For example, reacting isothiazol-4-ylmethyl-amine with acetyl chloride in the presence of a base would yield N-(isothiazol-4-ylmethyl)acetamide. nih.govsid.ir This reaction is often high-yielding and can be used to protect the amine group or to synthesize amide-containing analogues.

Development of Diverse Side-Chain Analogues

The functionalization of the isothiazole core is a key strategy for modulating the biological and chemical properties of the resulting compounds. The development of analogues with diverse side-chains allows for a systematic exploration of structure-activity relationships. A significant approach to this is the synthesis of versatile building blocks that can be subsequently modified.

One such strategy involves the creation of a library of novel calcitriol (B1668218) analogs with sulfur-containing side chains, demonstrating a diversity-oriented synthesis (DOS) approach. researchgate.netmdpi.com This methodology allows for the generation of a wide range of compounds from a common intermediate. researchgate.netmdpi.com While not directly involving isothiazole, the principles of creating a versatile synthon to which various side chains can be attached are broadly applicable in medicinal chemistry.

In the context of isothiazoles, the synthesis of novel heterocyclic architectures has gained considerable attention as a means to generate shape diversity in drug-like molecules. sci-hub.se This can lead to the discovery of novel opportunities in drug discovery by utilizing previously unexplored molecular scaffolds. sci-hub.se

A common method for introducing side-chain diversity is through the modification of accessible derivatives. researchgate.net This can involve substitution reactions on the isothiazole ring or transformations of an existing side chain. researchgate.net For instance, the synthesis of 3-halo-isothiazole-5-carbonitriles provides a valuable platform for introducing a variety of alkyl, aryl, and heteroaryl substituents through cross-coupling chemistry. sci-hub.se

The following table illustrates examples of diverse side-chain analogues of isothiazole derivatives and the synthetic strategies employed:

Table 1: Examples of Isothiazole Analogues with Diverse Side-Chains| Analogue Type | Synthetic Strategy | Key Features |

|---|---|---|

| Benzo[c]isothiazole 2-oxides | Synthesis from 2-(S-methylthiomethyl)anilines | Provides a novel scaffold for building molecular diversity. sci-hub.se |

| Enantioenriched isothiazoles | Cu(I) catalysis through a cascade C–C and N–S bond formation | Results in bicyclic isothiazoles with high enantioselectivity. sci-hub.se |

| 3-Halo-isothiazole-5-carbonitriles | Ring rearrangement of 1,2,3-dithiazol-5-ylidene-acetonitriles | Creates a versatile intermediate for cross-coupling reactions. sci-hub.se |

Catalytic Approaches and Green Chemistry Principles in Isothiazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the synthesis of isothiazoles, this has led to the exploration of catalytic methods and the application of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.govresearchgate.netresearcher.life

A notable advancement in this area is the metal-free, visible-light-promoted synthesis of isothiazoles. rsc.org This method utilizes photoredox catalysis to facilitate the formation of the crucial N–S bond under mild conditions, offering a sustainable alternative to traditional methods. rsc.org The reaction demonstrates broad scope and functional group tolerance, and its adaptability to continuous flow setups highlights its potential for industrial applications. rsc.org

Green chemistry principles are also being applied to the synthesis of related heterocyclic compounds like thiazoles, with lessons that are transferable to isothiazole synthesis. nih.govresearchgate.netresearcher.life These include the use of:

Renewable starting materials: Reducing reliance on petrochemical feedstocks. nih.govresearcher.life

Nontoxic catalysts: Replacing hazardous and heavy metal catalysts. nih.govresearcher.life

Green solvents: Utilizing water, ionic liquids, or solvent-free conditions to minimize the environmental impact of organic solvents. researchgate.netmdpi.com

Innovative techniques: Employing microwave irradiation and ultrasound synthesis to accelerate reactions and reduce energy consumption. nih.govresearchgate.netresearcher.life

One-pot, transition-metal-free syntheses of isothiazoles under aqueous conditions have also been reported, further exemplifying the move towards greener synthetic routes. sci-hub.se An operationally simple and user-friendly synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate (B1210297) proceeds under metal- and catalyst-free conditions through a sequential imine formation/cyclization/aerial oxidation cascade. organic-chemistry.org

The following table summarizes some of the catalytic and green chemistry approaches in isothiazole synthesis:

Table 2: Catalytic and Green Chemistry Approaches in Isothiazole Synthesis| Approach | Key Principles | Advantages |

|---|---|---|

| Metal-free visible light-promoted synthesis | Photoredox catalysis, mild conditions | Sustainable, broad scope, suitable for flow chemistry. rsc.org |

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions | Faster reaction times, often higher yields. nih.govresearchgate.netresearcher.life |

| Ultrasound synthesis | Use of ultrasonic waves to promote reactions | Enhanced reaction rates and yields. nih.govresearchgate.netresearcher.life |

| Use of green solvents | Replacement of hazardous solvents with environmentally benign alternatives | Reduced environmental impact and improved safety. researchgate.netmdpi.com |

Regioselective Synthesis of Isothiazole Derivatives

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of the synthesis of substituted isothiazoles. The ability to selectively introduce functional groups at specific positions on the isothiazole ring is essential for creating target molecules with desired properties.

Various synthetic strategies have been developed to achieve regioselective synthesis of isothiazole derivatives. For example, the irradiation of 5-phenylisothiazole (B86038) in polar solvents can lead to a more regioselective rearrangement to form 5-phenylthiazole. researchgate.net

The synthesis of halogenated isothiazoles offers a powerful route for regioselective functionalization. researchgate.net For instance, 4-iodoisothiazole (B1624754) can be synthesized from isothiazol-4-amine (B1592777) via diazotization and treatment with potassium iodide. thieme-connect.de The resulting haloisothiazoles can then undergo a variety of cross-coupling reactions to introduce diverse substituents at the 4-position with high regioselectivity. sci-hub.se

Three-component reactions of enaminoesters, fluorodibromoiamides/esters, and sulfur can provide either thiazoles or isothiazoles with high selectivity, demonstrating how reaction conditions can be tuned to favor a specific regioisomer. organic-chemistry.org Similarly, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a wide variety of isothiazoles, showcasing a regioselective approach to the isothiazole core. organic-chemistry.org

The following table provides examples of regioselective synthetic methods for isothiazole derivatives:

Table 3: Regioselective Synthesis of Isothiazole Derivatives| Method | Description | Position of Functionalization |

|---|---|---|

| Diazotization of isothiazolamines | Conversion of an amino group to a diazonium salt, followed by substitution. | Can be used to introduce substituents at the 4- or 5-position. thieme-connect.de |

| Rhodium-catalyzed transannulation | Reaction of 1,2,3-thiadiazoles with nitriles. | Yields a variety of substituted isothiazoles. organic-chemistry.org |

| Base-promoted demethoxylative cycloaddition | Reaction of alkynyl oxime ethers with a sulfur source. | Offers a one-pot transformation with excellent functional group tolerance. organic-chemistry.org |

Computational Chemistry and Theoretical Investigations of Isothiazol 4 Ylmethyl Methyl Amine Hcl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.netkallipos.gr It is widely used for calculating the optimized geometry and electronic properties of molecules. For isothiazole (B42339) and its derivatives, DFT has been employed to study their geometric and electronic structures, providing data on net charges, bond lengths, and dipole moments which are crucial for understanding their reactivity. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgirjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive. irjweb.com

In studies of related thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is on the electron-deficient regions, prone to nucleophilic attack. researchgate.netresearchgate.net Analysis of Isothiazol-4-ylmethyl-methyl-amine HCl would likely show the HOMO distributed around the isothiazole ring and the amine group, while the LUMO's location would indicate where the molecule could accept electrons.

Table 1: Hypothetical Frontier Orbital Data for Isothiazole Derivatives

| Parameter | Typical Energy Range (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.0 to -5.0 | Electron-donating ability |

| LUMO Energy | -1.0 to -0.5 | Electron-accepting ability |

Note: This table is illustrative and based on general findings for similar heterocyclic compounds, not specific data for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. nih.gov The MEP map illustrates the regions of positive and negative electrostatic potential. In similar heterocyclic compounds, negative regions (typically colored red) are associated with lone pairs of heteroatoms (like nitrogen and sulfur) and are indicative of sites for electrophilic attack. nih.gov Positive regions (blue) are usually found around hydrogen atoms attached to heteroatoms, indicating sites for nucleophilic attack. nih.gov For this compound, the MEP would highlight the electronegative nitrogen and sulfur atoms of the isothiazole ring as potential sites for interaction.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nextmol.com This technique allows for the exploration of different conformations of a molecule and provides insights into its flexibility and how it might interact with a biological target, such as a protein receptor. nih.gov For a flexible molecule like Isothiazol-4-ylmethyl-methyl-amine, MD simulations could reveal the preferred shapes it adopts in different environments (e.g., in water) and how it might bind within a protein's active site. researchgate.net

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is frequently used to predict the binding mode of a small molecule ligand to a protein target. nih.govresearchgate.net Studies on other thiazole derivatives have used molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with target proteins, helping to explain their biological activity. nih.govmdpi.comimpactfactor.org Docking this compound into a relevant protein target would provide hypotheses about its binding orientation and affinity.

Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives against a Generic Kinase Target

| Compound Class | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Aminothiazoles | -7.0 to -9.0 | GLU, LEU, CYS |

Note: This table represents typical data for related compounds and is not specific to this compound.

Analysis of Non-Covalent Interactions: Hydrogen Bonding and Chalcogen Bonds

Non-covalent interactions are critical for understanding molecular recognition and crystal packing. nih.govnih.gov Hydrogen bonds are particularly important in biological systems. nih.gov In related thiazole derivatives, hydrogen bonds involving the nitrogen atom of the ring are common. nih.govnih.gov

Chalcogen bonds are a less common type of non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic center. The sulfur atom in the isothiazole ring of the target compound could potentially participate in such interactions, which can be significant in crystal engineering and ligand-protein binding.

Hirshfeld Surface Analysis for Intermolecular Contacts in Crystal Systems

Table 3: Common Intermolecular Contacts from Hirshfeld Surface Analysis of Thiazole-related Crystals

| Contact Type | Percentage Contribution | Significance |

|---|---|---|

| H···H | 25-50% | van der Waals forces, packing efficiency |

| C···H | 10-20% | Weak hydrogen bonding |

| N···H / O···H | 10-20% | Classical hydrogen bonding |

Note: This table shows representative data from studies on similar compounds and is for illustrative purposes only.

Structure Activity Relationship Sar and Mechanistic Elucidation of Isothiazole Based Compounds Non Clinical Focus

Impact of Isothiazole (B42339) Ring Substituents on Biological Activity (Positions 3, 4, 5)

The biological activity of isothiazole derivatives can be significantly modulated by the nature and position of substituents on the isothiazole ring. rsc.org The electronic and steric properties of these substituents influence the molecule's interaction with its biological target.

Research has shown that the introduction of different functional groups at positions 3, 4, and 5 can lead to a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netmedwinpublishers.com For instance, in a series of 5-aminothiazole derivatives, substitutions at the 2-position of the thiazole (B1198619) ring, which is analogous to the 3- or 5-position of the isothiazole ring depending on the orientation, demonstrated that different groups could result in varied effects on autophagy and α-synuclein dimerization. nih.gov Specifically, a 2-(3-indolyl)ethyl substituent showed an effect on autophagy but not on α-synuclein dimerization, while its N-methylated counterpart was inactive in both assays. nih.gov This highlights the sensitivity of biological activity to even minor structural changes.

The following table summarizes the impact of various substituents on the biological activity of isothiazole and related thiazole derivatives:

| Position | Substituent | Biological Activity | Reference |

|---|---|---|---|

| 2 (analogous) | 2-(3-indolyl)ethyl | Effect on autophagy | nih.gov |

| 2 (analogous) | N-methyl-2-(3-indolyl)ethyl | Inactive | nih.gov |

| 2 (analogous) | 1-benzimidazolyl | Comparable effect to lead compounds | nih.gov |

| 2 (analogous) | 2-benzimidazolyl | Inactive | nih.gov |

| 5 | Ethyl group | Decrease in 11β-HSD1 inhibition | mdpi.com |

| 5 | Methyl group | Significant decrease in 11β-HSD1 inhibition | mdpi.com |

| 5 | 4-bromophenyl group | Higher activity than phenyl group | mdpi.com |

Significance of the Aminomethyl Moiety for Biological Recognition and Interaction

The aminomethyl moiety attached to the isothiazole ring plays a crucial role in the biological recognition and interaction of these compounds with their targets. This group can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental for ligand-protein binding.

In many biologically active compounds, amino groups are key pharmacophoric features. For example, 2-aminothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. researchgate.netnih.gov The amino group can act as a hydrogen bond donor, interacting with specific amino acid residues in the active site of an enzyme or receptor. The presence and nature of the substituents on the amino group can further modulate the binding affinity and selectivity.

The protonated amine in Isothiazol-4-ylmethyl-methyl-amine HCl can form strong ionic interactions with negatively charged residues like aspartate or glutamate in a protein's binding pocket. The methyl group on the amine can also influence the compound's lipophilicity and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Conformational Flexibility and Steric Effects on Target Binding

The conformational flexibility of the isothiazole-based ligand and the steric hindrance imposed by its substituents are critical determinants of its binding affinity to a biological target. The ability of a molecule to adopt a specific conformation that is complementary to the binding site is essential for a productive interaction.

The flexibility of the aminomethyl linker in this compound allows the amine to orient itself optimally for interaction with the target protein. However, bulky substituents on either the isothiazole ring or the amine could restrict this flexibility and potentially lead to a decrease in activity due to unfavorable steric interactions.

Bioisosteric Replacements of the Isothiazole Moiety

Bioisosteric replacement is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.comscispace.com This involves substituting a particular functional group or moiety with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or metabolic stability. nih.gov

The isothiazole ring itself can be considered a bioisostere of other five-membered aromatic heterocycles. Common bioisosteric replacements for the isothiazole or thiazole ring include:

Oxazole: Replacing the sulfur atom with an oxygen atom.

Pyrazole: Rearranging the positions of the heteroatoms.

Thiophene: Replacing the nitrogen atom with a carbon atom. researchgate.net

Triazoles and Oxadiazoles: These have been used as bioisosteres for amide bonds and phenyl groups and can also be considered in the context of replacing the isothiazole ring. researchgate.net

The choice of a suitable bioisostere depends on the specific context of the drug-target interaction. For example, replacing an oxazole ring with a thiazole ring in a series of prolyl oligopeptidase modulators was explored to improve the stability of the compounds. nih.gov Such replacements can lead to subtle changes in the electronic distribution and hydrogen bonding capacity of the molecule, which can have a significant impact on its biological activity.

The following table provides examples of bioisosteric replacements for the isothiazole/thiazole moiety and their rationale:

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Oxazole | Thiazole | Improve chemical stability | nih.gov |

| Benzene | Pyridine, Furan, Thiophene | Maintain biological activity with altered physicochemical properties | researchgate.net |

| Amide Bond | Triazoles, Oxadiazoles, Thiophenes | Introduce heteroatoms for hydrogen bonding and π-stacking interactions | researchgate.net |

Investigation of Ligand-Protein Interactions at a Molecular Level

Understanding the interactions between a ligand and its protein target at the molecular level is fundamental for elucidating its mechanism of action and for the rational design of more potent and selective compounds. Techniques such as X-ray crystallography and molecular docking are invaluable tools in this regard. researchgate.net

Molecular docking studies have been instrumental in identifying key amino acid residues and interaction hotspots within the binding sites of various enzymes targeted by isothiazole and thiazole derivatives. mdpi.com These studies reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern ligand binding.

For example, in a study of 5-aminothiazole-based ligands for prolyl oligopeptidase, molecular modeling predicted the importance of specific residues for binding. nih.gov Mutation studies confirmed that residues such as Tyr471, Asn483, and Ser485 were crucial for the interaction. nih.gov Similarly, docking studies of thiazole derivatives into the active sites of carbonic anhydrase and cholinesterases have identified key interactions with active site residues. nih.gov

Enzyme inhibition studies provide valuable mechanistic insights into how isothiazole-based compounds exert their biological effects. The inhibition of enzymes such as cholinesterases (AChE and BChE) and carbonic anhydrases (CA) by thiazole and benzothiazole (B30560) derivatives has been reported. researchgate.netpsecommunity.orgproquest.com

Cholinesterases: Thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in the treatment of Alzheimer's disease. nih.govpsecommunity.org Kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed), providing further clues about the binding mechanism. For instance, some benzothiazolone derivatives were found to be reversible and noncompetitive inhibitors of BChE. psecommunity.org

Carbonic Anhydrase: Thiazole-containing compounds have also shown inhibitory activity against various isoforms of carbonic anhydrase. nih.govresearchgate.netnih.gov The sulfonamide group is a well-known zinc-binding group found in many carbonic anhydrase inhibitors, and isothiazole derivatives can be designed to mimic this interaction or to bind to other regions of the active site. Studies have shown that thiazole-methylsulfonyl derivatives exhibit promising inhibitory activity against human carbonic anhydrase I and II. nih.gov

The following table summarizes the inhibitory activities of some isothiazole/thiazole derivatives against these enzymes:

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-amino thiazole derivatives | Carbonic Anhydrase I/II, AChE, BChE | Potent inhibition observed, with Ki values in the micromolar to nanomolar range. | nih.gov |

| Benzothiazolone derivatives | Butyrylcholinesterase (BChE) | Potent and selective inhibition, with some compounds acting as reversible, noncompetitive inhibitors. | psecommunity.org |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I/II | Promising inhibitory activity with IC50 values in the micromolar range. | nih.gov |

SAR Studies in Specific Preclinical Models (e.g., in vitro enzymatic assays, cell-based assays excluding human clinical data)

The isothiazole nucleus is a significant heterocyclic scaffold that has been incorporated into a wide range of biologically active compounds. While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available scientific literature, a broader examination of related isothiazole and thiazole analogues provides valuable insights into the structural requirements for activity in various preclinical models. The SAR of these compounds is highly dependent on the nature and position of substituents on the heterocyclic ring, which dictates their interaction with biological targets.

Influence of Substituents on the Isothiazole/Thiazole Ring

The substitution pattern on the isothiazole or thiazole ring is a critical determinant of biological activity and target selectivity. Modifications at positions 2, 4, and 5 have been extensively explored in different compound series to optimize potency and other pharmacological parameters.

For instance, in a series of thiazole carboxamide derivatives evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, the substituents on the thiazole ring and the attached phenyl rings played a crucial role. One study found that a compound featuring a 4-methoxyphenyl group at the 2-position of the thiazole ring and a tert-butylphenyl group on the carboxamide moiety was the most potent inhibitor against both COX-1 and COX-2 in an in vitro assay nih.gov. Another study on thiazole carboxamides as potential c-Met kinase inhibitors revealed that the point of attachment of the carboxamide group to the thiazole ring was significant; derivatives with the carboxamide at the C4-position showed different potency compared to those with attachment at the C3-position, indicating that the orientation of substituents is key for interaction with the enzyme's binding site tandfonline.comtandfonline.com.

The following table summarizes the in vitro COX inhibitory activity of selected thiazole carboxamide derivatives, illustrating the impact of substitution on potency.

| Compound ID | R Group (on Carboxamide Nitrogen) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 2a | Phenyl | >10 | 0.958 | >10.4 |

| 2b | 4-Fluorophenyl | 0.239 | 0.191 | 1.25 |

| 2j | 4-(trifluoromethyl)phenyl | 1.442 | 0.957 | 1.51 |

Data derived from in vitro COX inhibition assays. The selectivity index indicates the preference for inhibiting COX-2 over COX-1. Data sourced from nih.gov.

Role of the 4-Position Substituent

The 4-position of the isothiazole and thiazole ring, which corresponds to the point of attachment for the methyl-methyl-amine side chain in the subject compound, is frequently modified in SAR studies. In the context of antimicrobial agents, linking a methylene (B1212753) bridge at the C4-position of the thiazole ring to various thiol-containing azoles resulted in compounds with significant antibacterial and antifungal potential mdpi.com. This suggests that a flexible linker at this position can be advantageous for positioning other functional groups to interact with the target.

In a series of antifungal succinate dehydrogenase (SDH) inhibitors, novel thiazole carboxamides were synthesized and evaluated. The study demonstrated that modifications to the amide portion linked to the thiazole-4-carboxylic acid core led to significant variations in potency against fungal pathogens like Rhizoctonia cerealis and Sclerotinia sclerotiorum sci-hub.box. Compound 6g from this series showed potent SDH inhibition and excellent in vivo fungicidal activity, superior to the reference compound Thifluzamide in certain assays sci-hub.box.

The table below presents the enzymatic and fungicidal activity of representative thiazole-4-carboxamide analogues.

| Compound ID | R Group (on Amide) | SDH Inhibition IC₅₀ (mg/L) | in vitro Activity vs. S. sclerotiorum EC₅₀ (mg/L) |

| 6c | 2,4-dichloro-5-fluorophenyl | 1.01 | 0.5 |

| 6g | 2-chloro-4-trifluoromethylphenyl | 0.56 | 0.6 |

| Thifluzamide | 2,6-dibromo-4-(trifluoromethoxy)phenyl | 0.55 | 4.4 |

Data from in vitro enzymatic and fungicidal assays. IC₅₀ represents the half-maximal inhibitory concentration against the SDH enzyme, while EC₅₀ represents the half-maximal effective concentration against fungal growth. Data sourced from sci-hub.box.

Impact of the Side Chain Amine Moiety

The nature of the amine-containing side chain is also a key factor in determining biological effects. In studies of 1,3-thiazole derivatives as cholinesterase inhibitors, the presence and methylation of an amine or amide group significantly influenced activity. For instance, comparing an amide to its corresponding reduced amine analogue, or a primary/secondary amine to its N-methylated counterpart, often results in drastically different inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) academie-sciences.fr. In one series, N-methylation of an amine drastically reduced activity against BChE, whereas methylation of a related amide derivative was necessary for its inhibitory effect academie-sciences.fr. This highlights that hydrogen bonding capability (present in primary/secondary amines and amides) and the steric/electronic effects of N-alkylation are critical for molecular recognition at the enzymatic active site.

While direct preclinical SAR data for this compound is limited, the analysis of structurally related isothiazole and thiazole compounds in various in vitro enzymatic and cell-based assays underscores the importance of the substitution pattern on the heterocyclic core and the nature of the side chain for biological activity.

Chemical Biology Applications and Advanced Research Modalities of Isothiazole Scaffolds

Isothiazoles as Probes for Target Identification and Validation in Research Models

The isothiazole (B42339) scaffold serves as a valuable building block for creating chemical probes used to identify and validate novel biological targets. These probes are designed to interact with specific biomolecules, enabling researchers to elucidate their functions and roles in disease pathways. ontosight.aifraunhofer.de The process of target identification often involves synthesizing a library of derivatives and screening them for biological activity. Once a "hit" compound is identified, it can be further optimized to serve as a potent and selective probe.

A key aspect of this research is target validation, which confirms that modulating the activity of a specific protein or pathway produces a desired therapeutic effect. For instance, in the development of novel fungicides, isothiazole–thiazole (B1198619) derivatives were designed and synthesized. nih.gov Molecular docking studies and cross-resistance analysis validated that a specific derivative, compound 6u, likely acts on the oxysterol binding protein (PcORP1), the same target as the established agent oxathiapiprolin. nih.gov This approach not only identified a potent antifungal agent but also validated PcORP1 as a key target for isothiazole-based compounds in controlling certain plant pathogens. nih.gov

Table 1: Fungicidal Activity of Isothiazole–Thiazole Derivatives

| Compound | Target Organism | EC₅₀ (mg L⁻¹) | Validated Target |

| 6u | Pseudoperonospora cubensis | 0.046 | PcORP1 |

| 6u | Phytophthora infestans | 0.20 | PcORP1 |

This table illustrates the high potency of a rationally designed isothiazole derivative and its validated molecular target, showcasing the utility of this scaffold in agrochemical research and target validation. nih.gov

Rational Design of Isothiazole-Based Ligands for Protein-Protein Interactions

Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. acs.org PPIs are often characterized by large, flat, and featureless interfaces, making them difficult to inhibit with traditional small molecules. researchgate.net The rational design of ligands that can modulate these interactions is a frontier in medicinal chemistry. Heterocyclic scaffolds like isothiazole are instrumental in this endeavor, providing a rigid core from which to project functional groups that can mimic key interaction motifs, such as hot-spot amino acid residues. nih.gov

The design process often combines computational modeling with structural biology to create molecules that fit into specific pockets on the protein surface or disrupt the interface. mdpi.comnih.gov For example, research on the related 5-aminothiazole scaffold has revealed its utility in developing potent modulators of the PPI-mediated functions of prolyl oligopeptidase (PREP). acs.orgnih.gov These ligands were found to bind to a newly identified site on the enzyme, distinct from its active site, thereby selectively influencing its interactions with other proteins like alpha-synuclein (B15492655) without significantly inhibiting its primary enzymatic activity. acs.orgnih.gov This highlights a sophisticated strategy where isothiazole-based ligands can act as allosteric modulators of protein function, a highly sought-after property in drug design.

Development of Multi-Target Directed Ligands Incorporating Isothiazoles

Complex, multifactorial diseases such as neurodegenerative disorders and cancer often involve the dysregulation of multiple biological pathways. nih.govnih.govacs.org The traditional "one-target, one-molecule" approach has often proven insufficient for these conditions. This has led to the rise of multi-target directed ligands (MTDLs), single chemical entities designed to interact with several disease-relevant targets simultaneously. nih.govtandfonline.com The isothiazole scaffold, often as part of a larger benzothiazole (B30560) system, is a privileged structure in the design of MTDLs. nih.gov

In the context of Alzheimer's disease, for example, researchers have developed benzothiazole derivatives that act on multiple targets, including histamine (B1213489) H₃ receptors (H₃R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov By rationally combining pharmacophores for each target into a single molecule, scientists can create compounds with a more holistic therapeutic profile. This approach aims to provide symptomatic relief while potentially modifying the disease course, an improvement over single-target agents. nih.govtandfonline.com

Table 2: Profile of a Multi-Target Benzothiazole Derivative for Alzheimer's Disease

| Compound | Target | Activity (Kᵢ or IC₅₀) |

| 3s | Histamine H₃ Receptor (H₃R) | Kᵢ = 0.036 µM |

| Acetylcholinesterase (AChE) | IC₅₀ = 6.7 µM | |

| Butyrylcholinesterase (BuChE) | IC₅₀ = 2.35 µM | |

| Monoamine Oxidase B (MAO-B) | IC₅₀ = 1.6 µM |

This table presents data for compound 3s, a promising MTDL, demonstrating its activity against four distinct targets relevant to Alzheimer's disease pathology. nih.govnih.gov

Isothiazoles in Coordination Chemistry as Ligands for Metal Complexes

The isothiazole ring, containing both nitrogen and sulfur atoms, is an effective ligand for coordinating with transition metals. researchgate.netresearchgate.net The field of coordination chemistry explores the synthesis, structure, and reactivity of these metal complexes. thieme-connect.comresearchgate.netulisboa.pt Isothiazole derivatives can act as versatile building blocks, forming complexes with a wide range of metals, including palladium, zinc, cobalt, copper, and nickel. researchgate.netacs.org

The resulting metal-isothiazole complexes exhibit diverse properties and have potential applications in various fields. researchgate.net A significant area of interest is catalysis, where these complexes can facilitate organic reactions, such as cross-coupling reactions, often with high efficiency and selectivity. thieme-connect.comresearchgate.net The ability to perform these reactions in environmentally friendly media like water is a key goal of "green chemistry," and isothiazole-metal complexes are being explored for this purpose. thieme-connect.com Furthermore, these complexes are investigated for their potential in medicinal and agrochemical applications, where the metal center can introduce novel modes of biological action. researchgate.netresearchgate.net

Integration of Isothiazole-Containing Compounds in Hybrid Pharmacophore Approaches

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The hybrid pharmacophore approach involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov This strategy aims to create compounds with enhanced affinity, selectivity, or a dual mode of action by engaging with multiple binding sites or targets. mdpi.comdntb.gov.ua

Future Perspectives and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways for Complex Isothiazole (B42339) Architectures

The synthesis of the isothiazole ring has historically been challenging compared to other 1,2-azoles like isoxazoles and pyrazoles, primarily due to the instability of key precursors like thiohydroxylamine. sci-hub.se However, recent decades have seen significant progress, opening up new avenues for creating densely functionalized and complex isothiazole-based molecules. scilit.com

Future explorations are likely to focus on several key areas:

Metal-Catalyzed Approaches: Transition-metal catalysis has emerged as a powerful tool for constructing isothiazole rings. rsc.org Rhodium-catalyzed methods, for instance, have been used for the oxidative annulation of benzimidates with elemental sulfur and for the transannulation of 1,2,3-thiadiazoles with various nitriles. rsc.orgorganic-chemistry.org These methods allow for the creation of isothiazoles with a wide array of functional groups. rsc.org Future work will likely expand the scope of metal catalysts (e.g., copper, palladium) and explore novel cross-coupling and C-H activation strategies to build even more intricate molecular architectures. scilit.com

Ring Transformation Reactions: The rearrangement of other heterocyclic systems into isothiazoles is a promising strategy. For example, the transformation of 1,2,3-dithiazol-5-ylidene-acetonitriles into 3-halo-isothiazole-5-carbonitriles provides a valuable route to functionalized isothiazoles that can be further modified through cross-coupling reactions. sci-hub.se

Cascade Reactions: One-pot cascade reactions offer an efficient and atom-economical approach. The development of sequences like the trisulfur (B1217805) radical anion addition to α,β-unsaturated N-Ts imines followed by detosylation demonstrates the potential for rapidly assembling disubstituted isothiazoles. rsc.orgsci-hub.se Similarly, a [4 + 1] annulation strategy using β-ketodithioesters and ammonium (B1175870) acetate (B1210297) provides a metal-free route to 3,5-disubstituted isothiazoles through a sequential imine formation/cyclization/aerial oxidation cascade. organic-chemistry.orgthieme-connect.com

Environmentally Benign Syntheses: A growing emphasis is on "green chemistry" principles. thieme-connect.com This includes the development of solvent-free reactions or the use of environmentally friendly solvents. thieme-connect.com For instance, an eco-friendly, neat (solvent-free) synthesis of isothiazoles promoted by ammonium thiocyanate (B1210189) has been developed, which also offers a rapid route to β-enaminone intermediates. rsc.org

Table 1: Emerging Synthetic Strategies for Isothiazole Derivatives

| Strategy | Description | Key Advantages | Example Reaction |

|---|---|---|---|

| Metal-Catalyzed Annulation | Use of transition metals like Rhodium to catalyze the formation of the isothiazole ring from simpler precursors. rsc.orgorganic-chemistry.org | High efficiency, functional group tolerance. scilit.com | Rh-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.org |

| Cascade Reactions | Multi-step reactions occurring in a single pot to rapidly build molecular complexity. sci-hub.se | High atom economy, operational simplicity. organic-chemistry.org | Trisulfur radical anion addition to α,β-unsaturated N-Ts imines. sci-hub.se |

| Ring Rearrangements | Transformation of one heterocyclic ring system into an isothiazole ring. sci-hub.se | Access to unique substitution patterns. | Rearrangement of 1,2,3-dithiazol-5-ylidene-acetonitriles. sci-hub.se |

| Neat Synthesis | Reactions conducted in the absence of a solvent. rsc.org | Environmentally friendly, often faster reaction times. rsc.org | Ammonium thiocyanate-promoted synthesis from 1,3-dicarbonyl compounds. rsc.org |

Advanced Computational Approaches in Isothiazole-Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new therapeutic agents. researchgate.netspringernature.com For isothiazole-based drug design, these computational methods offer powerful ways to predict and analyze molecular interactions, properties, and potential biological activity before committing to costly and time-consuming synthesis. ajpamc.com

Future research will increasingly integrate sophisticated computational approaches:

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (like an isothiazole derivative) and its biological target (e.g., an enzyme or receptor). nih.govresearchgate.net Molecular docking predicts the preferred binding orientation and affinity, helping to prioritize candidates. wjarr.com Molecular dynamics simulations can then provide insights into the stability of the ligand-protein complex over time. These methods are crucial for understanding the structural basis of activity and for the rational design of more potent and selective inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. lew.ro By analyzing how changes in molecular properties (e.g., electronic, steric) affect potency, QSAR can guide the design of new analogs with improved efficacy. springernature.comlew.ro

Pharmacophore Modeling: This ligand-based approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. lew.ro The resulting pharmacophore model serves as a template for virtual screening of large compound libraries to identify novel isothiazole-containing hits or to guide the modification of existing leads. springernature.com

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). springernature.com In silico tools can now predict these properties with increasing accuracy, allowing researchers to identify and address potential liabilities early in the drug design process, thereby reducing late-stage attrition. springernature.com

Table 2: Key Computational Tools in Isothiazole Drug Discovery

| Computational Method | Application | Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. wjarr.comnih.gov | Prioritization of compounds for synthesis; understanding of key interactions. researchgate.net |

| QSAR | Correlates chemical structure with biological activity. lew.ro | Guides the design of more potent analogs by predicting activity. springernature.com |

| Pharmacophore Modeling | Identifies the essential 3D features required for activity. lew.ro | Template for virtual screening and lead modification. springernature.com |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties of a molecule. springernature.com | Early identification of potential drug development liabilities. springernature.com |

High-Throughput Screening and Lead Optimization of Isothiazole Derivatives in Preclinical Research

The journey from a promising "hit" compound to a preclinical drug candidate involves rigorous screening and a meticulous process of iterative chemical modification known as lead optimization. danaher.com For isothiazole derivatives, these stages are critical for enhancing potency and selectivity while improving drug-like properties. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. danaher.com This process is essential for identifying initial "hits" from diverse chemical spaces. As synthetic methods for creating varied isothiazole libraries become more efficient, HTS will play a key role in uncovering new starting points for drug discovery programs targeting enzymes and receptors implicated in various diseases. danaher.com

Potency and Efficacy: Modifications are made to the isothiazole core and its substituents to maximize interaction with the biological target. nih.gov

Selectivity: The compound is refined to minimize interactions with other targets, which can cause unwanted side effects. youtube.com

Pharmacokinetic Properties: Adjustments are made to improve solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body. danaher.com

Structure-Activity Relationship (SAR): Throughout this process, a detailed SAR is developed, providing a clear understanding of how specific structural features influence biological activity and drug-like properties. nih.gov This knowledge is crucial for the rational design of the final preclinical candidate.

The optimization of a 2-(1H-pyrazol-1-yl)thiazole series, for example, led to the identification of a potent and selective EP1 receptor antagonist with good oral pharmacokinetics, demonstrating the power of this iterative approach. nih.gov

Development of Isothiazole-Based Tools for Systems Chemical Biology

Systems chemical biology aims to understand complex biological networks using small-molecule probes. These chemical tools can be used to perturb and study the function of specific proteins within a living system, providing insights that are often not achievable through genetic methods alone. The unique chemical and electronic properties of the isothiazole ring make it an attractive scaffold for the development of such probes.

Future opportunities in this area include:

Designing Selective Inhibitors: Creating highly selective isothiazole-based inhibitors for specific enzymes (e.g., kinases, proteases) allows researchers to probe the role of these proteins in cellular signaling pathways. researchgate.net

Developing Covalent Probes: Functionalizing the isothiazole scaffold with reactive groups can lead to the creation of covalent inhibitors. These tools form a permanent bond with their target protein, which is useful for identifying target engagement, mapping active sites, and for use in proteomic studies.

Fluorescent Tagging: Incorporating fluorescent moieties into isothiazole-based molecules can enable the visualization of their distribution within cells and tissues. This helps in understanding where the compound is acting and can be used to track the localization of its biological target.

Photoaffinity Labeling: The development of isothiazole probes containing photoreactive groups would allow for light-induced cross-linking to target proteins. This is a powerful technique for unequivocally identifying the direct binding partners of a compound in a complex biological milieu.

By developing a sophisticated toolkit of isothiazole-based chemical probes, researchers can gain a deeper understanding of the intricate biological networks that underpin health and disease, paving the way for the identification of novel therapeutic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isothiazol-4-ylmethyl-methyl-amine HCl, and how can reaction efficiency be optimized?

- Methodology : Utilize factorial design experiments to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^k factorial design can identify critical variables affecting yield .

- Characterization : Confirm purity via NMR (e.g., ¹H and ¹³C-NMR) and mass spectrometry, referencing protocols similar to those for structurally analogous amines (e.g., dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC or UV-Vis spectrophotometry to monitor degradation products. Compare with isoniazid derivatives, which exhibit pH-dependent hydrolysis profiles .

- Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

- Protocol : Use human liver HepG2 cells with a 72-hour exposure period, measuring IC₅₀ values. Reference methods from isoniazid derivative studies, where IC₅₀ >25 µM indicates low cytotoxicity .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?

- Approach : Perform binding affinity studies (e.g., human serum albumin binding assays) to evaluate transport efficiency, as seen in hydrazone derivatives of isoniazid. Stronger binding correlates with improved pharmacokinetics .

- Validation : Use molecular dynamics simulations to predict protein-ligand interactions, aligning with computational workflows in chemical software .

Q. What strategies optimize reactor design for scalable synthesis of this compound?

- Engineering Principles : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing purification steps .

- Process Simulation : Use Aspen Plus or similar tools to model mass/heat transfer, ensuring compliance with reaction fundamentals (e.g., residence time distribution) .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity against resistant pathogens?

- Experimental Design : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) and test against mutant Mycobacterium tuberculosis strains. Focus on functional groups like the N=C bond in hydrazones, which enhance activity .

- Data Interpretation : Apply multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with MIC values .

Methodological Frameworks

Q. What statistical tools are critical for analyzing heteroscedastic data in dose-response studies?

- Recommendation : Use weighted least squares regression or generalized linear models (GLMs) to account for non-constant variance. Reference case studies from factorial design literature .

Q. How can chemical software improve experimental reproducibility for novel amines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.